Dihydrogenborate

Catalog No.
S618643
CAS No.
39201-27-9
M.F
BH2O3-
M. Wt
60.83 g/mol
Availability
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Dihydrogenborate

CAS Number

39201-27-9

Product Name

Dihydrogenborate

IUPAC Name

dihydrogen borate

Molecular Formula

BH2O3-

Molecular Weight

60.83 g/mol

InChI

InChI=1S/BH2O3/c2-1(3)4/h2-3H/q-1

InChI Key

URSLCTBXQMKCFE-UHFFFAOYSA-N

SMILES

B(O)(O)[O-]

Canonical SMILES

B(O)(O)[O-]

Dihydrogenborate is a borate ion. It is a conjugate base of a boric acid. It is a conjugate acid of a hydrogenborate.

Acid-Base Behavior

Protonation States and pKa Values

Dihydrogenborate, with the chemical formula H₂BO₃⁻ and systematic name dihydroxidooxidoborate(1−), represents a critical intermediate species in the aqueous chemistry of boron compounds [2] [3]. This monovalent anion is formed through the deprotonation of boric acid and serves as a conjugate base of boric acid while simultaneously acting as a conjugate acid of hydrogenborate [2] [8].

The protonation state of dihydrogenborate is fundamentally governed by the ionization equilibrium of boric acid in aqueous solution [13]. The primary equilibrium reaction can be expressed as:

H₃BO₃ + H₂O ⇌ H₂BO₃⁻ + H₃O⁺

The pKa value for this equilibrium has been extensively studied and consistently reported across multiple investigations [9] [10] [11]. The ionization constant of boric acid at 25°C shows a pKa value of 9.24 ± 0.01, indicating that dihydrogenborate becomes the predominant species only under alkaline conditions [12] [14] [15].

Temperature significantly influences the protonation behavior of dihydrogenborate [16]. The temperature dependence of the ionization constant follows the relationship:

pK = 2237.94/T + 0.016883T - 3.305

where T represents the absolute temperature [16]. This relationship demonstrates that the pKa value decreases with increasing temperature, meaning that dihydrogenborate formation becomes more favorable at elevated temperatures [16].

Temperature (°C)pKa ValueReference
09.50 [16]
259.24 [12] [14] [15]
508.95 [16]
608.85 [16]

The formation of dihydrogenborate in aqueous systems is also influenced by ionic strength and the presence of other electrolytes [16]. In solutions containing sodium chloride, the apparent ionization constant varies systematically with ionic strength, requiring extrapolation to zero ionic strength to obtain the true thermodynamic constant [16].

Comparative Analysis with Boric Acid and Borate Ion

The acid-base behavior of dihydrogenborate must be understood within the context of the complete boric acid system, which involves multiple protonation states [4] [13]. Boric acid exists primarily as the neutral H₃BO₃ species at pH values below 9, while the fully deprotonated borate ion B(OH)₄⁻ dominates at pH values above 10 [9] [13].

Dihydrogenborate represents an intermediate protonation state that is most significant in the pH range of approximately 9 to 10 [13]. Unlike many other weak acid systems, the boric acid system exhibits unique Lewis acid behavior, where the boron atom accepts electron pairs from hydroxide ions rather than simply donating protons [14].

The comparative basicity of these species can be quantified through their respective pKa values:

SpeciespKaPredominant pH Range
H₃BO₃9.24< 8
H₂BO₃⁻~13-149-10
HBO₃²⁻> 14> 11

The second and subsequent ionization steps of boric acid are extremely weak, with pKa values exceeding 14, making these higher-order deprotonated species negligible under normal aqueous conditions [11] [16].

Thermodynamic and Kinetic Data

Equilibrium Constants in Aqueous Systems

The thermodynamic behavior of dihydrogenborate in aqueous systems is characterized by several key equilibrium constants [21] [22]. The formation constant for dihydrogenborate from boric acid and hydroxide ion can be expressed as:

K₁ = [H₂BO₃⁻][H⁺]/[H₃BO₃] = 5.8 × 10⁻¹⁰ at 25°C [12]

This equilibrium constant demonstrates the relatively weak acid strength of boric acid and the correspondingly weak base strength of dihydrogenborate [13]. The temperature dependence of this equilibrium constant follows van't Hoff behavior, with the relationship:

ln K = -ΔH°/RT + ΔS°/R

where ΔH° and ΔS° represent the standard enthalpy and entropy changes for the ionization reaction [21].

Thermodynamic parameters for the boric acid ionization reaction have been determined from temperature-dependent studies [16]:

ParameterValueUnits
ΔH°13.8 ± 0.5kJ/mol
ΔS°-135 ± 2J/(mol·K)
ΔG° (25°C)52.8 ± 0.3kJ/mol

Under hydrothermal conditions, dihydrogenborate participates in more complex equilibria involving polyborate formation [23] [39]. The diborate formation reaction:

2 H₂BO₃⁻ ⇌ [B₂(OH)₇]⁻ + OH⁻

becomes increasingly important at elevated temperatures, with formation constants increasing significantly above 200°C [39] [44].

Reaction Rates with Hydroxyl Radicals

The kinetic behavior of dihydrogenborate with hydroxyl radicals has been investigated as part of understanding boron chemistry in nuclear reactor systems [30] [32]. The reaction between dihydrogenborate and hydroxyl radicals proceeds through several possible pathways, including electron transfer and hydrogen abstraction mechanisms [30].

The rate constant for the reaction between dihydrogenborate and hydroxyl radicals has been determined through competition kinetics studies using steady-state γ radiolysis [30] [32]. The measured rate constant is:

k(H₂BO₃⁻ + - OH) = 1.1 × 10⁶ M⁻¹s⁻¹ at 25°C [30] [32]

This rate constant indicates moderate reactivity toward hydroxyl radicals, significantly higher than that of neutral boric acid (k = 3.6 × 10⁴ M⁻¹s⁻¹) but lower than some polyborate species [30] [32].

Boron SpeciesRate Constant (M⁻¹s⁻¹)Reference
H₃BO₃3.6 × 10⁴ [30] [32]
H₂BO₃⁻1.1 × 10⁶ [30] [32]
Diborate6.4 × 10⁶ [30]
Tetraborate6.8 × 10⁶ [30]

The reaction mechanism involves initial attack by the hydroxyl radical on the boron center, followed by rapid rearrangement to form oxidized boron species [30]. The temperature dependence of these rate constants follows Arrhenius behavior, though specific activation parameters for dihydrogenborate reactions with hydroxyl radicals have not been extensively characterized in the literature [32].

Dates

Last modified: 02-18-2024

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